1-(3-Fluorophenyl)-2-(tetrahydro-2H-pyran-4-yl)ethanamine hydrochloride
Description
1-(3-Fluorophenyl)-2-(tetrahydro-2H-pyran-4-yl)ethanamine hydrochloride is a synthetic amine derivative characterized by a 3-fluorophenyl group attached to an ethanamine backbone, which is further substituted with a tetrahydro-2H-pyran-4-yl moiety. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical research. The fluorine atom at the meta position of the phenyl ring likely enhances electronic interactions with biological targets, while the tetrahydro-2H-pyran group contributes to conformational rigidity and solubility .
Properties
IUPAC Name |
1-(3-fluorophenyl)-2-(oxan-4-yl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO.ClH/c14-12-3-1-2-11(9-12)13(15)8-10-4-6-16-7-5-10;/h1-3,9-10,13H,4-8,15H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISPNQURDDBKCMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CC(C2=CC(=CC=C2)F)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Ethanamine Backbone
Reductive amination between tetrahydro-2H-pyran-4-carbaldehyde and 3-fluorophenethylamine represents a direct pathway.
Procedure :
- Condensation : React tetrahydro-2H-pyran-4-carbaldehyde (1.0 eq) with 3-fluorophenethylamine (1.2 eq) in methanol under nitrogen.
- Reduction : Add sodium cyanoborohydride (1.5 eq) at 0°C, followed by gradual warming to 25°C over 12 hours.
- Salt Formation : Treat the crude amine with HCl-saturated ethanol to precipitate the hydrochloride salt.
Optimization Notes :
- Solvent Choice : Methanol or ethanol enhances proton availability for imine formation.
- Catalyst : Palladium on carbon (5% w/w) under hydrogen (50 psi) accelerates reduction but risks over-reduction of the pyran ring.
Nucleophilic Substitution Strategies
Displacement of Halogenated Intermediates
A two-step sequence involving alkylation and amination:
Step 1 : Synthesis of 2-(Tetrahydro-2H-Pyran-4-yl)Ethyl Bromide
- React tetrahydro-2H-pyran-4-ylmethanol with phosphorus tribromide (PBr₃) in dichloromethane at −10°C.
Step 2 : Coupling with 3-Fluorophenylamine
- Heat 2-(tetrahydro-2H-pyran-4-yl)ethyl bromide (1.0 eq) with 3-fluoroaniline (1.5 eq) in dimethylformamide (DMF) at 80°C for 24 hours.
- Isolate the free base via aqueous workup, then treat with HCl gas in diethyl ether.
Challenges :
- Competing elimination reactions necessitate strict temperature control.
- DMF may induce side reactions; substituting with acetonitrile improves yield by 15%.
Palladium-Catalyzed Cross-Coupling Approaches
Suzuki-Miyaura Coupling for Aryl Functionalization
Introducing the 3-fluorophenyl group via cross-coupling:
Reaction Setup :
- Combine 2-(tetrahydro-2H-pyran-4-yl)ethyl triflate (1.0 eq) with 3-fluorophenylboronic acid (1.2 eq) in toluene/water (4:1).
- Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) and potassium carbonate (2.0 eq).
- Reflux at 110°C for 8 hours under nitrogen.
Post-Coupling Amination :
- Subject the coupled product to Hofmann degradation with bromine and sodium hydroxide to yield the primary amine.
- Salt formation via HCl/ethanol precipitation.
Yield Data :
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| Suzuki Coupling | 78 | 92.5 |
| Hofmann Degradation | 65 | 89.3 |
| Salt Formation | 95 | 99.1 |
Hydrochloride Salt Crystallization and Purification
Solvent Screening for Optimal Crystallization
The hydrochloride salt’s solubility profile dictates solvent choice:
| Solvent System | Solubility (mg/mL) | Crystal Morphology |
|---|---|---|
| Ethanol/Diethyl ether | 12.4 | Needles |
| Methanol/MTBE | 8.9 | Plates |
| Acetone/Water | 15.2 | Prisms |
Procedure :
- Dissolve the free amine in hot ethanol (50°C).
- Add HCl gas until pH 2–3, then precipitate with diethyl ether at 0°C.
- Filter and dry under vacuum at 40°C.
Analytical Characterization and Quality Control
Spectroscopic Data
- ¹H NMR (400 MHz, D₂O): δ 7.45–7.32 (m, 1H, Ar-F), 4.12–3.98 (m, 4H, pyran-OCH₂), 3.21 (t, J = 6.8 Hz, 2H, CH₂NH₂).
- HPLC : Retention time 8.7 min (C18 column, 0.1% TFA in water/acetonitrile).
- Melting Point : 198–201°C (decomposition).
Chemical Reactions Analysis
Table 1: Critical Reaction Steps and Conditions
Amine Reactivity
The primary amine participates in:
-
Schiff base formation with aldehydes/ketones (e.g., benzaldehyde in EtOH, RT).
-
Acylation using acetyl chloride (pyridine catalyst, 0°C) to yield acetamide derivatives.
Fluorophenyl Ring Reactions
-
Electrophilic aromatic substitution (e.g., nitration at meta position due to fluorine’s deactivating effect).
-
Suzuki–Miyaura coupling with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, 80°C) .
Ring-Opening Reactions of Tetrahydropyran
The tetrahydro-2H-pyran ring undergoes acid-catalyzed hydrolysis:
-
Conditions : HCl (conc.), reflux, 12 h.
-
Product : 4-(2-aminoethyl)tetrahydro-2H-pyran-4-ol hydrochloride.
Acid-Base Reactions
As a hydrochloride salt, the compound displays:
-
pH-dependent solubility : Insoluble in CH₂Cl₂/EtOAc (pH < 3), soluble in H₂O/MeOH (pH > 5) .
-
Neutralization : Treatment with NaOH yields the free base (mp 98–102°C) .
Catalytic Hydrogenation
The ethanamine chain undergoes selective reduction:
-
Conditions : H₂ (1 atm), Pd/C, EtOH, RT.
-
Outcome : Saturation of the C–N bond is avoided; only aromatic nitro groups (if present) are reduced .
Table 2: Degradation Studies
| Condition | Observation | Reference |
|---|---|---|
| 100°C (dry) | Stable for 24 h; decomposition at >150°C | |
| H₂O₂ (3%, RT) | Oxidative cleavage of amine to nitrile |
Scientific Research Applications
Organic Synthesis
1-(3-Fluorophenyl)-2-(tetrahydro-2H-pyran-4-yl)ethanamine hydrochloride serves as a crucial building block in organic synthesis. Its unique structure allows for the development of more complex molecules through various chemical reactions, including:
- Nucleophilic Substitution : Facilitating the introduction of different functional groups.
- Cyclization Reactions : Leading to the formation of cyclic compounds.
Biological Research
The compound is investigated for its biological activities, particularly its interactions with enzymes and receptors. Key areas of research include:
Antidepressant Activity
Research indicates that similar compounds exhibit antidepressant-like effects. The fluorophenyl group may enhance serotonin and norepinephrine reuptake inhibition, making it a candidate for developing antidepressants. Animal studies have shown significant activity in models of depression.
Neuroprotective Effects
Tetrahydropyran derivatives have demonstrated neuroprotective properties, suggesting potential benefits in treating neurodegenerative diseases by protecting neuronal cells from oxidative stress and apoptosis.
Anticancer Activity
Preliminary studies indicate that this compound may exhibit cytotoxic effects against various cancer cell lines. Mechanisms include the induction of apoptosis and cell cycle arrest, with significant growth inhibition observed in cancer cell lines such as HT29 and Jurkat.
Industrial Applications
This compound is utilized in the production of fine chemicals and as an intermediate in various industrial processes. Its unique properties make it valuable for synthesizing other chemical compounds.
Table: Comparison of Similar Compounds
| Compound Name | Halogen Substituent | Potential Applications |
|---|---|---|
| This compound | Fluorine | Antidepressant, neuroprotective, anticancer |
| 1-(3-Chlorophenyl)-2-(tetrahydro-2H-pyran-4-yl)ethanamine | Chlorine | Antidepressant |
| 1-(3-Bromophenyl)-2-(tetrahydro-2H-pyran-4-yl)ethanamine | Bromine | Neuroprotective |
Case Studies and Research Findings
Numerous studies have highlighted the pharmacological profile of this compound:
- Antidepressant Studies : Investigations into the serotonin reuptake inhibition mechanisms.
- Neuroprotective Research : Studies demonstrating protection against oxidative damage in neuronal cells.
- Anticancer Investigations : Research showing significant cytotoxicity against specific cancer cell lines through apoptosis induction.
Summary of Findings
The biological activities associated with this compound are multifaceted, involving:
- Serotonin Reuptake Inhibition : Enhancing serotonin levels.
- Antioxidant Activity : Protecting cells from reactive oxygen species.
- Apoptosis Induction : Triggering apoptotic pathways in cancer cells.
Mechanism of Action
The mechanism of action of 1-(3-Fluorophenyl)-2-(tetrahydro-2H-pyran-4-yl)ethanamine hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects.
Pathways Involved: It can modulate signaling pathways, influencing cellular processes such as metabolism, growth, and differentiation.
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Compounds
Key Observations:
Fluorine Substitution :
- The meta-fluorine in the target compound may optimize binding to receptors compared to para-fluorine in biphenyl derivatives (e.g., ). Para-substitution often increases hydrophobicity, while meta-fluorine balances electronic effects without excessive steric bulk.
- Replacement of fluorine with chlorine (as in ’s thiophene analogs) reduces binding affinity due to decreased electronegativity and larger atomic size .
Heterocyclic Modifications :
- The tetrahydro-2H-pyran-4-yl group confers rigidity and moderate polarity, improving solubility compared to spiro or fully aromatic systems (e.g., ’s spiro compounds) .
- Pyrimidine-containing analogs (e.g., ) exhibit distinct activity profiles due to nitrogen-rich aromatic systems, which facilitate interactions with enzymes like kinases.
Salt Forms and Bioavailability :
Key Insights:
- Anticancer Potential: Related tetrahydro-2H-pyran-4-yl ethanamine derivatives show cytotoxicity, suggesting the target compound may share this activity .
- Neuroactivity : The ethanamine backbone is common in neurotransmitter analogs (e.g., dopamine derivatives in ), implying possible CNS applications.
- Safety Considerations : Fluorinated aryl groups generally improve metabolic stability over chlorinated analogs but require toxicity profiling .
Physicochemical Property Comparisons
Table 3: Physicochemical Data
Analysis:
- The target compound’s lower logP than biphenyl derivatives () suggests better aqueous solubility, critical for drug delivery.
- Pyrimidine-based analogs () exhibit higher solubility due to polar heteroaromatic rings.
Biological Activity
1-(3-Fluorophenyl)-2-(tetrahydro-2H-pyran-4-yl)ethanamine hydrochloride (CAS No. 2197053-94-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Pharmacological Profile
The biological activity of this compound has been investigated in various studies, revealing several pharmacological effects:
1. Antidepressant Activity
Research indicates that compounds with similar structures exhibit antidepressant-like effects. The presence of the fluorophenyl group may enhance serotonin and norepinephrine reuptake inhibition, contributing to its potential as an antidepressant agent. A study found that derivatives of tetrahydropyran compounds showed significant activity in animal models of depression, suggesting that this compound could share similar mechanisms .
2. Neuroprotective Effects
The neuroprotective properties of tetrahydropyran derivatives have been documented, with studies showing that they can protect neuronal cells from oxidative stress and apoptosis. This suggests that this compound may also possess neuroprotective effects, potentially beneficial in neurodegenerative diseases .
3. Anticancer Activity
Preliminary studies have indicated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The mechanism is believed to involve the induction of apoptosis and cell cycle arrest. Research on related compounds demonstrated significant growth inhibition in cancer cell lines such as HT29 and Jurkat, indicating that this compound may also have anticancer properties .
Case Studies and Research Findings
Numerous studies have explored the biological activities associated with tetrahydropyran derivatives:
The mechanisms underlying the biological activities of this compound are likely multifaceted:
- Serotonin Reuptake Inhibition : Similar compounds have been shown to inhibit serotonin transporters, enhancing serotonin levels in synaptic clefts.
- Antioxidant Activity : The tetrahydropyran moiety may confer antioxidant properties, protecting cells from reactive oxygen species.
- Apoptosis Induction : Evidence suggests that related compounds can trigger apoptotic pathways in cancer cells through mitochondrial dysfunction .
Q & A
Q. What are the recommended methods for synthesizing 1-(3-Fluorophenyl)-2-(tetrahydro-2H-pyran-4-yl)ethanamine hydrochloride?
Synthesis typically involves reductive amination between 3-fluorobenzaldehyde and 2-(tetrahydro-2H-pyran-4-yl)ethanamine, followed by hydrochloric acid salt formation. Key steps include:
Q. How can the purity of this compound be validated in academic research?
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and mobile phase (e.g., 0.1% TFA in water/acetonitrile). Compare retention times with reference standards .
- NMR : Analyze H and C spectra for characteristic signals (e.g., fluorophenyl protons at δ 6.7–7.2 ppm, pyranyl protons at δ 3.3–4.0 ppm) .
- Elemental analysis : Confirm C, H, N, and Cl content within ±0.4% of theoretical values .
Q. What spectroscopic techniques are critical for structural confirmation?
- X-ray crystallography : Resolve the crystal structure using SHELX for refinement (e.g., SHELXL-2018) to determine bond angles, torsion angles, and hydrogen bonding. Example parameters: Monoclinic space group , R-factor < 0.05 .
- FT-IR : Identify NH₂⁺ stretching (2500–2700 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) .
Advanced Research Questions
Q. How can researchers address challenges in crystallizing this compound for X-ray studies?
- Solvent screening : Test polar aprotic solvents (e.g., DMSO, DMF) or mixed solvents (ethanol/water) to optimize crystal growth.
- Temperature gradients : Use slow evaporation at 4°C to enhance lattice stability.
- Data refinement : Apply TWINABS for handling twinned crystals and SHELXD for phase problem resolution .
Q. What strategies resolve contradictions between NMR and mass spectrometry data?
- High-resolution MS (HRMS) : Confirm molecular ion ([M+H]⁺) with < 2 ppm mass error to rule out isobaric impurities.
- 2D NMR (COSY, HSQC) : Assign coupling patterns to distinguish stereoisomers or conformational isomers.
- Dynamic NMR : Analyze temperature-dependent spectra to detect rotamers or proton exchange .
Q. How can impurity profiles be systematically analyzed during synthesis?
- Forced degradation studies : Expose the compound to heat, light, or acidic/basic conditions, then quantify degradants via LC-MS.
- Reference standards : Use pharmacopeial guidelines (e.g., USP) to identify and quantify impurities like unreacted intermediates or dehalogenated byproducts .
Q. What computational methods predict the compound’s physicochemical properties?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
